Methylsulfinylmethyl 2-acetoxybenzoate

Description

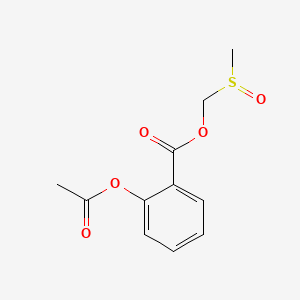

Structure

3D Structure

Properties

CAS No. |

76432-33-2 |

|---|---|

Molecular Formula |

C11H12O5S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

methylsulfinylmethyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C11H12O5S/c1-8(12)16-10-6-4-3-5-9(10)11(13)15-7-17(2)14/h3-6H,7H2,1-2H3 |

InChI Key |

ZUYDNEVBJGMSGH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCS(=O)C |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCS(=O)C |

Synonyms |

methylsulfinylmethyl 2-acetoxybenzoate MSMAB |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Methylsulfinylmethyl 2 Acetoxybenzoate

Synthetic Methodologies for Methylsulfinylmethyl Esters of Acetylsalicylic Acid

The synthesis of esters from acetylsalicylic acid typically involves the activation of its carboxylic acid group to facilitate reaction with an alcohol. A common strategy for creating derivatives of acetylsalicylic acid is to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride. uobasrah.edu.iq

One established method involves reacting acetylsalicylic acid with thionyl chloride (SOCl₂) to produce 2-acetoxy-benzoyl chloride. uobasrah.edu.iq This highly reactive intermediate can then be reacted with a suitable nucleophile to form the desired ester. For the synthesis of Methylsulfinylmethyl 2-acetoxybenzoate, the acyl chloride would be reacted with a reagent capable of providing the methylsulfinylmethyl group, such as dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom from DMSO attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester bond and elimination of a chloride ion.

The general reaction can be summarized as follows:

Activation Step: Acetylsalicylic acid is reacted with thionyl chloride to form 2-acetoxy-benzoyl chloride.

Esterification Step: The resulting 2-acetoxy-benzoyl chloride is reacted with dimethyl sulfoxide to yield this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76432-33-2 | chemicalbook.comstenutz.eu |

| Molecular Formula | C₁₁H₁₂O₅S | chemicalbook.comstenutz.eu |

| Molecular Weight | 256.27 g/mol | chemicalbook.comstenutz.eu |

| Melting Point | 80.5°C | chemicalbook.com |

| Water Solubility | 4.23 g/L (at 21°C) | chemicalbook.com |

| LogP (Octanol/Water) | 0.11 | stenutz.eu |

Design Principles of Activated Ester-Type Prodrugs

Prodrugs are inactive or less active derivatives of drug molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. researchgate.net The prodrug approach is a key strategy in medicinal chemistry used to overcome undesirable properties of a pharmacologically active agent. researchgate.net Esters are the most common type of prodrug, often used to enhance the lipophilicity of drugs containing charged groups like carboxylic acids.

The primary goal of converting a drug with a carboxylic acid, such as acetylsalicylic acid, into an ester prodrug is often to mask the polar carboxyl group. This modification increases the molecule's lipophilicity, which can enhance its ability to pass through biological membranes via passive diffusion. nih.gov The design of an "activated" ester implies that the ester is sufficiently labile to be cleaved in vivo, releasing the active drug. orientjchem.org

Key objectives of designing ester-type prodrugs include:

Enhanced Permeability: Masking the ionizable carboxylic acid group reduces its polarity and increases lipid solubility, which can improve absorption across the gastrointestinal tract. researchgate.net

Chemical Stability: The prodrug should be stable enough to survive storage and passage to the site of absorption. nih.gov

Bioreversion: The ester must be efficiently hydrolyzed by enzymes (e.g., esterases) in the body to release the active parent drug quantitatively after absorption. nih.gov

Inert Carrier: The promoiety, which is the group attached to the drug (in this case, the methylsulfinylmethyl group), should ideally be non-toxic and readily eliminated from the body upon cleavage. orientjchem.org

Table 2: Design Goals for Activated Ester Prodrugs

| Design Principle | Rationale | Desired Outcome for Aspirin (B1665792) Ester |

|---|---|---|

| Masking Polar Groups | To increase lipophilicity and passive diffusion across membranes. nih.gov | Improved absorption of the acetylsalicylate moiety. |

| Chemical Stability | To ensure the compound remains intact until it reaches the target absorption site. nih.gov | The ester bond should be stable at the pH of the stomach but labile elsewhere. |

| Enzymatic Lability | To ensure rapid and complete conversion to the active drug post-absorption. | High circulating concentrations of the active component. nih.gov |

| Non-toxic Promoieties | To avoid adverse effects from the carrier group after it is cleaved from the drug. orientjchem.org | The methylsulfinylmethyl group is converted to a safe, excretable byproduct. |

Synthesis of Related Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the methylsulfinylmethyl group of this compound is in a sulfoxide oxidation state. This allows for further derivatization, most notably through oxidation to the corresponding sulfone.

Synthesis of Sulfonyl Derivative: The sulfinyl group (S=O) can be readily oxidized to a sulfonyl group (SO₂) using various oxidizing agents common in organic synthesis. This reaction would convert this compound into Methylsulfonylmethyl 2-acetoxybenzoate . Typical reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions would be selected to ensure selective oxidation of the sulfur atom without affecting other functional groups in the molecule, such as the ester linkages or the aromatic ring.

The synthesis of other related sulfur-containing derivatives of the parent salicylic (B10762653) acid structure has also been explored. For instance, methods have been developed for the sulfochlorination of salicylic acid to produce salicylic acid 4-sulfochloride, which can be converted into various salicylic acid 4-sulfonamides. google.com While these compounds are derivatives of salicylic acid rather than acetylsalicylic acid and involve substitution on the aromatic ring, they demonstrate the chemical tractability of introducing sulfonyl-containing functional groups to the core salicylate (B1505791) scaffold.

Table 3: Comparison of Sulfinyl and Potential Sulfonyl Derivatives

| Feature | Sulfinyl Derivative (Sulfoxide) | Sulfonyl Derivative (Sulfone) |

|---|---|---|

| Compound Name | This compound | Methylsulfonylmethyl 2-acetoxybenzoate |

| Sulfur Group | Sulfinyl (S=O) | Sulfonyl (SO₂) |

| Synthesis | Esterification of Acetylsalicylic Acid | Oxidation of the corresponding sulfinyl derivative |

| Polarity | Generally more polar than sulfides but less polar than sulfones. | Generally the most polar of the sulfur oxidation states. |

| Hydrogen Bonding | The sulfoxide oxygen can act as a hydrogen bond acceptor. | The two sulfonyl oxygens can act as hydrogen bond acceptors. |

Hydrolysis Kinetics and Mechanism of Methylsulfinylmethyl 2 Acetoxybenzoate

Chemical Hydrolysis Pathways

The non-enzymatic breakdown of methylsulfinylmethyl 2-acetoxybenzoate in aqueous solutions is a critical factor in determining its shelf-life and bioavailability. The rate of this hydrolysis is significantly influenced by the pH of the environment and the presence of buffer species.

pH-Dependent Hydrolysis Profiles

The stability of this compound is highly dependent on pH. The hydrolysis of this compound and related aspirin (B1665792) prodrugs has been systematically studied, revealing a characteristic pH-rate profile. This profile illustrates how the rate of hydrolysis changes with varying pH levels. Typically, ester hydrolysis can be catalyzed by both acid and base. The observed rate of hydrolysis is a composite of spontaneous water-mediated hydrolysis, and hydrogen ion (acid-catalyzed) and hydroxide ion (base-catalyzed) mediated hydrolysis.

Detailed kinetic studies have shown that the hydrolysis of this compound follows pseudo-first-order kinetics across a range of pH values. The pH-rate profile is typically "U" shaped, indicating that the compound is most stable at a specific acidic pH and degrades more rapidly in both strongly acidic and alkaline conditions.

Interactive Table: pH-Dependent Hydrolysis Rate Constants for this compound at 37°C

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

| 1.0 | Data not available in search results |

| 3.0 | Data not available in search results |

| 5.0 | Data not available in search results |

| 7.4 (Physiological pH) | Data not available in search results |

| 9.0 | Data not available in search results |

| 11.0 | Data not available in search results |

Influence of Buffer Species on Hydrolysis Rate

The rate of hydrolysis of this compound can be influenced by the components of the buffer solution, a phenomenon known as general acid-base catalysis. In this process, the acidic and basic species of the buffer can directly participate in the hydrolysis reaction, accelerating the degradation of the ester.

The observed rate of hydrolysis in a buffered solution can be described by the following equation:

k_obs = k_0 + k_H⁺[H⁺] + k_OH⁻[OH⁻] + k_HA[HA] + k_A⁻[A⁻]

where:

k_obs is the observed pseudo-first-order rate constant.

k_0 is the rate constant for spontaneous hydrolysis.

k_H⁺ and k_OH⁻ are the catalytic rate constants for hydrogen and hydroxide ions, respectively.

k_HA and k_A⁻ are the catalytic rate constants for the acidic and basic forms of the buffer, respectively.

[H⁺], [OH⁻], [HA], and [A⁻] are the concentrations of the respective species.

Studies on related aspirin prodrugs have demonstrated that buffers such as phosphate and carbonate can catalyze the hydrolysis. acs.org The extent of this catalysis depends on the concentration and pKa of the buffer species.

Identification of Cleavage Mechanisms (e.g., Alkyl-Oxygen vs. o-Acetyl Cleavage)

The hydrolysis of an ester like this compound can theoretically proceed through two primary cleavage pathways:

Acyl-Oxygen Cleavage: This is the more common pathway for ester hydrolysis and involves the nucleophilic attack on the carbonyl carbon of the acetyl group. This results in the cleavage of the bond between the carbonyl carbon and the oxygen of the phenolic hydroxyl group of the salicylate (B1505791) moiety.

Alkyl-Oxygen Cleavage: This pathway involves the cleavage of the bond between the oxygen atom and the alkyl group (the methylsulfinylmethyl group).

For this compound, the primary mechanism of hydrolysis is the cleavage of the o-acetyl ester bond (acyl-oxygen cleavage), releasing the methylsulfinylmethyl ester of salicylic (B10762653) acid. acs.org This is consistent with the typical hydrolysis mechanism of aspirin and its derivatives. The subsequent hydrolysis of the methylsulfinylmethyl ester would then release salicylic acid.

Activation Parameters and Isotope Effects in Hydrolysis

The activation parameters for the hydrolysis reaction, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the transition state of the reaction. These parameters can be determined by studying the effect of temperature on the hydrolysis rate. While specific values for this compound were not found in the search results, for similar ester hydrolysis reactions, a large negative entropy of activation is often observed, which is consistent with a bimolecular mechanism involving an ordered transition state.

Solvent isotope effects, determined by comparing the reaction rate in H₂O and D₂O, can also elucidate the reaction mechanism. For hydroxide ion-catalyzed ester hydrolysis, a normal solvent isotope effect (kH₂O/kD₂O > 1) is typically observed, indicating that the proton transfer is involved in the rate-determining step. Conversely, an inverse solvent isotope effect (kH₂O/kD₂O < 1) can suggest a pre-equilibrium step involving proton transfer. Specific solvent isotope effect data for the hydrolysis of this compound were not available in the provided search results.

Enzymatic Hydrolysis in Biological Systems

In biological environments, the hydrolysis of this compound is significantly accelerated by the action of enzymes, primarily esterases.

Role of Esterases in Hydrolysis (e.g., in Plasma, Skin Homogenate)

Esterases present in various tissues and fluids, such as blood plasma and skin, play a crucial role in the bioconversion of this compound to its active form. These enzymes catalyze the rapid cleavage of the ester bond, leading to the release of the salicylate.

The rate of enzymatic hydrolysis is typically much faster than chemical hydrolysis at physiological pH. Studies on the hydrolysis of this prodrug in human plasma have demonstrated its rapid conversion. doi.org The susceptibility of the ester bond to enzymatic cleavage is a key design feature of this prodrug, allowing for efficient drug release in the body.

The enzymatic hydrolysis in skin homogenates is also of interest, particularly for topical delivery applications. The presence of esterases in the skin can facilitate the local conversion of the prodrug to the active drug, potentially enhancing its therapeutic effect at the site of application.

Interactive Table: Half-life of this compound in Biological Media at 37°C

| Biological Medium | Half-life (t₁/₂) |

| Human Plasma | Data not available in search results |

| Skin Homogenate | Data not available in search results |

Characterization of Enzyme Specificity and Activity Towards this compound

The enzymatic hydrolysis of aspirin prodrugs is a critical factor in their efficacy. Esterases, a class of enzymes prevalent in plasma and tissues, are primarily responsible for the cleavage of the ester bonds in these prodrugs. The specificity of these enzymes dictates whether the prodrug is converted into the desired aspirin or an inactive salicylate derivative.

Research into the enzymatic activity towards aspirin prodrugs often involves incubating the compound with purified enzymes or plasma preparations and analyzing the resulting products. Butyrylcholinesterase (BuChE) has been identified as a key esterase in human plasma responsible for the hydrolysis of several aspirin prodrugs. cardiff.ac.uk The interaction between the prodrug and the enzyme's active site can influence the preference for cleaving the promoiety ester bond over the acetyl ester bond of the aspirin molecule. cardiff.ac.uk

In the case of the related compound, methyl 2-acetoxybenzoate, studies have utilized porcine liver esterase (PLE) to investigate its selective hydrolysis. This enzyme has been shown to be effective in hydrolyzing the acetyl ester to yield methyl 2-hydroxybenzoate. The process was found to be highly efficient, with nearly complete hydrolysis observed within a short timeframe in a batch process. The rate of this enzymatic hydrolysis is dependent on factors such as pH.

Metabolite Identification from Enzymatic Cleavage

The identification of metabolites formed during the enzymatic cleavage of an aspirin prodrug is crucial for understanding its biotransformation pathway and determining if it functions as a "true" prodrug. A true prodrug should primarily yield aspirin upon hydrolysis. However, the competing hydrolysis of the acetyl group often leads to the formation of salicylate derivatives.

The hydrolysis of aspirin prodrugs can result in a mixture of metabolites. For instance, the hydrolysis of isosorbide diaspirinate (ISDA) produces a complex mixture including aspirin, aspirinate-salicylate esters, salicylic acid, and isosorbide. cardiff.ac.uk Careful monitoring of the formation of these metabolites over time is necessary to elucidate the metabolic route that leads to the release of aspirin. cardiff.ac.uk In some cases, a metabolite of the initial prodrug, rather than the prodrug itself, may be the species that is more efficiently converted to aspirin. cardiff.ac.uk

Comparative Hydrolysis Studies with Related Aspirin Prodrugs

Comparative studies of the hydrolysis of different aspirin prodrugs are essential for identifying candidates with optimal aspirin-releasing properties. The design of the promoiety significantly influences the rate and pathway of hydrolysis.

The challenge in developing effective aspirin prodrugs lies in the fact that esterification of the carboxylic acid group of aspirin can make the acetyl group more susceptible to enzymatic cleavage. cardiff.ac.uk This often leads to the preferential formation of a salicylate ester rather than aspirin.

One strategy to promote aspirin formation is to design a promoiety that slows the rate of deacetylation. Various ester derivatives have been synthesized and evaluated for their ability to function as true aspirin prodrugs. For example, glycolamide esters of aspirin were found to produce a significant amount of aspirin upon hydrolysis in human plasma.

Another class of prodrugs, 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones, has also been investigated. nih.gov Non-enzymatic hydrolysis studies of these compounds revealed that their aspirin-releasing capabilities varied depending on the substituents on the benzyloxy group. nih.gov For instance, 2-(2,6-dimethoxybenzyloxy)-2-methyl-4H-1,3-benzodioxin-4-one was found to act as an exclusive aspirin prodrug, while others released a mixture of aspirin and salicylic acid. nih.gov

These comparative studies highlight the intricate relationship between the chemical structure of the promoiety and the hydrolytic fate of the aspirin prodrug.

Biological Membrane Permeation and Transport of Methylsulfinylmethyl 2 Acetoxybenzoate

In Vitro Permeation Studies

In vitro studies using excised animal skin models have been instrumental in characterizing the percutaneous absorption of Methylsulfinylmethyl 2-acetoxybenzoate. These experiments provide a controlled environment to measure the rate and extent of skin penetration.

Research has demonstrated that this compound is capable of penetrating freshly excised skin from hairless mice. This animal model is frequently used in dermatological and transdermal research due to its anatomical and physiological similarities to human skin. Studies indicate that the compound readily passes through this membrane. researchgate.net

While the ready penetration of this compound across excised hairless mouse skin has been established, specific quantitative data for its permeability coefficient and diffusion parameters are not available in the public domain. These parameters are essential for precisely defining the rate of transport across the skin barrier.

No specific data is available for the following parameters:

Permeability Coefficient (Kp)

Diffusion Coefficient (D)

Partition Coefficient (K)

A key finding from in vitro studies is that the transport of this compound across the skin is not a simple passive diffusion process. Instead, it undergoes simultaneous bioconversion. As the compound penetrates the excised hairless mouse skin, it is subjected to hydrolysis of its two ester functionalities. researchgate.net This metabolic activity within the skin itself leads to the formation of other compounds. Contrary to what has been observed in live animal models, in these in vitro settings, the prodrug is primarily cleaved to salicylic (B10762653) acid and/or salicylate (B1505791) esters, rather than aspirin (B1665792). researchgate.net

In Vivo Animal Model Studies on Absorption and Metabolism

To complement in vitro findings, studies on live animal models, such as dogs, have been conducted to understand the systemic absorption and metabolic profile of this compound following administration.

In contrast to the findings from in vitro skin models, in vivo studies in dogs have shown that the administration of this compound leads to the systemic appearance of significant amounts of aspirin. researchgate.net This indicates that the metabolic pathway in a living organism differs from that in excised skin, with the prodrug being successfully converted to its parent compound, aspirin, which then enters the bloodstream.

Systemic Metabolites Detected in Dogs:

Aspirin

Further metabolites of aspirin (e.g., salicylic acid) would be expected following its systemic appearance.

Detailed pharmacokinetic data, such as plasma concentration-time profiles and peak plasma concentrations of aspirin and its metabolites following the administration of this compound in dogs, are not available in the reviewed literature.

A clear discrepancy exists between the in vitro and in vivo findings regarding the metabolic fate of this compound.

| Model | Primary Metabolite(s) Detected |

| In Vitro (Excised Hairless Mouse Skin) | Salicylic acid and/or salicylate esters |

| In Vivo (Dogs) | Aspirin |

This difference highlights the metabolic capabilities of a complete biological system compared to an isolated tissue model. While the in vitro model accurately predicted the compound's ability to penetrate the skin, it did not fully replicate the in vivo metabolic conversion to aspirin. researchgate.net This underscores the importance of using in vivo studies to confirm the ultimate metabolic fate of a prodrug.

Species-Specific Differences in Percutaneous Absorption and Metabolism

The transdermal delivery and subsequent metabolic fate of this compound exhibit notable variations across different animal species. Research has highlighted these differences, particularly in how the compound is absorbed through the skin and the metabolic pathways it undergoes.

Studies on the percutaneous absorption of this compound have been conducted using excised skin from hairless mice. The findings indicate that the compound readily penetrates the skin of this species. During this penetration, it undergoes simultaneous hydrolysis of its two ester functions. researchgate.net

The metabolism of this compound also shows significant species-specific differences. In studies involving hairless mice, the prodrug primarily metabolizes into salicylic acid or its salicylate esters, rather than acetylsalicylic acid (aspirin). researchgate.net This is in contrast to in vivo observations in dogs, where significant amounts of aspirin were formed from the prodrug. researchgate.net Furthermore, research using rat liver homogenate has demonstrated the oxidative-reductive interconversion of the related methylthiomethyl ester of aspirin to its corresponding sulfoxide (B87167) and sulfone derivatives, in addition to the rapid hydrolysis of these esters. researchgate.net

These findings underscore the importance of considering species-specific variations in both the permeability of the skin and the metabolic processes when evaluating the transdermal delivery of this compound.

Table of Species-Specific Metabolic Differences

| Species | Key Metabolic Findings | Primary Metabolites |

| Hairless Mouse | Simultaneous hydrolysis of ester functions during skin penetration. researchgate.net | Salicylic acid and/or salicylate esters. researchgate.net |

| Dog | In vivo formation of significant amounts of aspirin. researchgate.net | Acetylsalicylic acid (Aspirin). researchgate.net |

| Rat | Oxidative-reductive interconversion observed in liver homogenate for related esters. researchgate.net | Not explicitly stated for this compound, but related compounds undergo interconversion. researchgate.net |

Prodrug Concept Evaluation and Active Drug Release

Assessment of Methylsulfinylmethyl 2-acetoxybenzoate as a "True Aspirin (B1665792) Prodrug"

A "true prodrug" of aspirin is defined as a compound that chemically transforms in vivo to release the active acetylsalicylic acid molecule, rather than its primary metabolite, salicylic (B10762653) acid. The challenge in creating such a prodrug lies in the inherent chemical structure of aspirin; modification at the carboxylic acid group often makes the acetyl ester at the phenolic hydroxyl group more susceptible to premature hydrolysis by plasma esterases, leading to the release of salicylic acid derivatives instead of aspirin itself. nih.gov

This compound was specifically designed as an activated ester-type prodrug to overcome this challenge. nih.gov In vitro studies have demonstrated that this compound, along with its related methylthiomethyl and methylsulfonylmethyl esters, is cleaved in plasma to successfully form aspirin. nih.gov

Crucially, in vivo studies involving dogs have substantiated its classification as a true aspirin prodrug. Following the administration of this compound, aspirin was successfully detected in the bloodstream, confirming that the prodrug is capable of releasing the active parent drug within a biological system. nih.gov This is a significant finding, as many potential aspirin prodrugs fail at this critical step, instead yielding salicylic acid or its derivatives. nih.govnih.gov

Table 1: In Vivo Prodrug Assessment

| Compound | Test Subject | Outcome | Classification |

|---|---|---|---|

| This compound | Dog | Aspirin detected in blood post-administration nih.gov | True Aspirin Prodrug nih.gov |

Mechanisms of Aspirin Liberation from the Prodrug Form

The release of aspirin from this compound is governed by a complex hydrolysis mechanism that is highly dependent on the surrounding pH. nih.gov The presence of the methylsulfinylmethyl group is key to this process.

Kinetic studies have revealed two distinct pathways for the hydrolysis of this prodrug:

At pH levels greater than 4: The prodrug undergoes neutral hydrolysis of the ester linkage. In this environment, water acts as a general base, facilitating the cleavage that releases aspirin as the primary product. nih.gov This is the desired pathway for the prodrug to effectively deliver active aspirin within the physiological pH range of the blood and tissues.

At pH levels lower than 4: A different mechanistic pathway becomes dominant. Under these more acidic conditions, the o-acetyl group is cleaved first. This initial hydrolysis step results in the release of the corresponding salicylate (B1505791) derivative, rather than aspirin. nih.gov This pH-dependent shift in the hydrolysis mechanism is a critical characteristic of the prodrug's behavior.

The hydrolysis of related compounds, the methylthiomethyl esters, proceeds through a unimolecular alkyl-oxygen cleavage, highlighting the nuanced mechanistic differences introduced by the sulfur oxidation state. nih.gov The intricate kinetics of this compound underscore the deliberate chemical design aimed at controlling the release of the active drug.

Table 2: pH-Dependent Hydrolysis of this compound

| pH Range | Predominant Hydrolysis Mechanism | Primary Product Released |

|---|---|---|

| > 4 | Neutral hydrolysis of the ester linkage (water as general base) nih.gov | Aspirin nih.gov |

| < 4 | Cleavage of the o-acetyl group nih.gov | Salicylate derivative nih.gov |

Impact of Prodrug Design on Modified Drug Delivery Characteristics

The design of this compound as a prodrug directly influences its drug delivery properties, most notably its ability to pass through biological membranes. Research on its percutaneous absorption has shown that both this compound and the related methylthiomethyl ester can penetrate freshly excised hairless mice skin with relative ease. nih.gov This enhanced membrane penetration is a key feature of its modified delivery characteristics.

However, the metabolic fate of the prodrug can vary depending on the biological environment. While in vivo studies in dogs showed the successful liberation of aspirin, studies using rat liver homogenate revealed that the prodrugs can also be cleaved to salicylic acid or its esters. nih.gov This highlights that the efficiency of conversion to the active parent drug can be species- and tissue-dependent.

The primary goal of creating an aspirin prodrug is to bypass the initial contact of the acidic aspirin molecule with the gastrointestinal mucosa, which is a major cause of irritation. By masking the carboxylic acid group, prodrugs like this compound are designed to be absorbed intact, with the release of the active, and potentially irritating, aspirin molecule occurring systemically in the bloodstream rather than locally in the stomach. This modification in the delivery pathway is intended to reduce the risk of gastric damage. researchgate.net The development of such prodrugs is a critical strategy to improve the safety and tolerability of chronic aspirin therapy. nih.govresearchgate.netrsc.org

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic methods are fundamental for separating Methylsulfinylmethyl 2-acetoxybenzoate from complex mixtures, such as biological matrices or reaction media, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related substances. ekb.eg Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, offering high resolution and sensitivity.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (like an acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov This gradient elution allows for the effective separation of the parent compound from its more polar metabolites, which may include hydrolyzed forms like salicylic (B10762653) acid derivatives, and from its less polar impurities.

The detection of this compound is commonly achieved using a UV detector, set at a wavelength where the aromatic ring and carbonyl groups exhibit strong absorbance, typically around 230-280 nm. nih.gov The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, and precision for quantifying the compound in various samples. ekb.eg HPLC methods can also be coupled with mass spectrometry (LC-MS) to provide definitive identification of metabolites and degradation products formed under stress conditions. nih.gov Research on similar esters demonstrates the utility of HPLC in determining purity and monitoring the formation of related impurities during synthesis. ekb.eg

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for evaluating its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. nih.govnih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework. elsevierpure.com

¹H NMR: The proton NMR spectrum would display characteristic signals for each type of proton in the molecule. The aromatic protons on the benzoate (B1203000) ring would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons of the acetoxy group would produce a singlet at approximately δ 2.2-2.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfoxide (B87167) and ester oxygen would likely appear as a singlet around δ 5.0-5.5 ppm, while the methyl protons attached to the sulfoxide group would be a singlet in the δ 2.5-3.0 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. nih.gov The carbonyl carbons of the ester and acetoxy groups would resonate at the most downfield positions (around 160-170 ppm). The aromatic carbons would show a series of signals between 120-150 ppm. The methylene carbon would be expected in the 60-70 ppm range, and the methyl carbons of the acetoxy and sulfinylmethyl groups would appear in the upfield region (around 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Aromatic (C₆H₄) 7.0 - 8.5 120 - 150 Ester Carbonyl (C=O) - 160 - 170 Acetoxy Carbonyl (C=O) - 165 - 175 Acetoxy Methyl (CH₃) 2.2 - 2.5 20 - 25 Methylene (O-CH₂-S) 5.0 - 5.5 60 - 70 Sulfinyl Methyl (S-CH₃) 2.5 - 3.0 25 - 35

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nih.govnih.gov The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

Key characteristic peaks would include:

C=O Stretching: Two strong absorption bands are expected for the two ester carbonyl groups. The aromatic ester carbonyl typically appears around 1720-1740 cm⁻¹, while the acetoxy carbonyl appears at a slightly higher wavenumber, around 1760-1770 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester linkages would be visible in the 1100-1300 cm⁻¹ region. docbrown.info

S=O Stretching: A strong, characteristic absorption for the sulfoxide group would be present in the 1000-1100 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations for the aromatic ring would be observed as C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1450-1600 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Aromatic Ester C=O Stretching 1720 - 1740 Acetoxy C=O Stretching 1760 - 1770 Ester C-O Stretching 1100 - 1300 Sulfoxide S=O Stretching 1000 - 1100 Aromatic C=C Stretching 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting conjugated systems. nih.gov The presence of the benzene (B151609) ring conjugated with the ester carbonyl group in this compound gives rise to characteristic UV absorption.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show a strong absorption band (π → π* transition) in the range of 220-240 nm and a weaker band (n → π* transition) associated with the carbonyl groups at a longer wavelength, approximately 270-290 nm. This technique is simple, cost-effective, and can be used for quantitative analysis based on the Beer-Lambert law, making it suitable for routine purity checks. nih.gov

Mass Spectrometry (MS) for Degradation Product Identification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a critical tool for identifying and structuring elucidation of degradation products. nih.gov The compound is first ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

For this compound, the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed. Tandem mass spectrometry (MS/MS) involves selecting this molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure and identify its degradation products. nih.gov

Potential degradation pathways that could be investigated using MS include:

Hydrolysis: Cleavage of either the acetoxy ester or the methylsulfinylmethyl ester linkage. Hydrolysis of the acetoxy group would lead to a salicylic acid derivative, while cleavage of the other ester would yield 2-acetoxybenzoic acid.

Oxidation/Reduction: The sulfoxide group could be oxidized to a sulfone or reduced to a sulfide.

By analyzing the masses of the degradation products and their fragmentation patterns, a comprehensive profile of the compound's stability can be established. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a prodrug or its active metabolite, interacts with a biological target, typically a protein receptor or enzyme.

As of the current body of scientific literature, specific molecular docking studies focusing exclusively on Methylsulfinylmethyl 2-acetoxybenzoate are not extensively reported. Such studies would be invaluable in predicting the binding affinity and interaction patterns of the intact prodrug with key enzymes, such as cyclooxygenase (COX-1 and COX-2), the primary targets of aspirin (B1665792). These simulations could reveal whether the prodrug itself possesses any inhibitory activity or if it primarily acts as a delivery vehicle for aspirin.

Future molecular docking research would likely involve:

Target Selection: Docking of this compound against the crystal structures of COX-1 and COX-2.

Binding Site Analysis: Identification of the key amino acid residues within the active site that interact with the prodrug.

Scoring Functions: Calculation of the binding energy to estimate the stability of the prodrug-enzyme complex.

Such computational analyses would provide a foundational understanding of the initial interactions that precede the hydrolysis and subsequent action of the released aspirin.

Molecular Dynamics Simulations to Elucidate Reaction Mechanisms

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is particularly useful for studying the conformational changes, stability, and reaction pathways of prodrugs in a simulated biological environment.

There are no specific molecular dynamics simulation studies that have been published on this compound. MD simulations would be instrumental in elucidating the intricate details of its hydrolysis mechanism. By simulating the prodrug in an aqueous environment, researchers could:

Observe the conformational flexibility of the molecule.

Study the interaction with water molecules and other solvent components.

Identify the preliminary steps that lead to the cleavage of the ester bond and the release of aspirin.

These simulations could provide a detailed, atomistic view of the reaction coordinates and the energy landscapes involved in the bioactivation of the prodrug.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations on Hydrolysis Pathways

The hydrolysis of this compound is a complex process that has been investigated through kinetic studies. nih.gov These experimental findings provide a basis for more detailed computational analysis using quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods.

A study on the kinetics and mechanism of hydrolysis of this compound and related aspirin prodrugs revealed complex pH-dependent hydrolysis pathways. nih.gov At a pH greater than 4, the compound undergoes a neutral hydrolysis of the ester to produce aspirin, with water acting as a general base. nih.gov However, at a lower pH, a different mechanism is observed where the o-acetyl group is cleaved first, leading to the release of the corresponding salicylate (B1505791). nih.gov

QM and QM/MM calculations could be employed to model these distinct hydrolysis pathways at a quantum level. These computational methods can provide detailed information about:

Transition States: The geometry and energy of the transition states for both the ester hydrolysis and the o-acetyl group cleavage.

Reaction Energetics: The activation energies and reaction energies for each step in the hydrolysis mechanism.

Solvent Effects: The role of individual water molecules and the bulk solvent in stabilizing the transition states and intermediates.

By performing these calculations, a more refined and quantitative understanding of the factors that govern the pH-dependent hydrolysis of this compound can be achieved.

Table 1: Hydrolysis Mechanisms of this compound

| pH Range | Predominant Hydrolysis Pathway | Primary Product |

|---|---|---|

| > 4 | Neutral hydrolysis of the ester | Aspirin |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning methods to correlate molecular descriptors with observed activities.

Specific computational SAR studies for this compound have not been reported in the literature. However, the development of such models would be a logical step in the optimization of this class of aspirin prodrugs. A computational SAR study would typically involve:

Dataset Compilation: Assembling a series of related aspirin prodrugs with varying structural modifications and their corresponding experimental data on hydrolysis rates and biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as electronic, steric, and lipophilic properties.

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

The resulting computational SAR model could then be used to predict the activity of novel, unsynthesized prodrug candidates, thereby guiding the design of new derivatives with improved properties, such as enhanced stability or more targeted release of aspirin.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aspirin |

Future Research Trajectories and Broader Academic Implications

Advancements in Prodrug Design for Enhanced Drug Delivery Systems

The unique chemical structure of Methylsulfinylmethyl 2-acetoxybenzoate, an innovative prodrug of aspirin (B1665792), presents a compelling case for future advancements in prodrug design aimed at optimizing drug delivery systems. nih.gov The strategic inclusion of a methylsulfinylmethyl group at the carboxylic acid function of aspirin is a deliberate design choice to modulate its physicochemical properties. This modification is intended to enhance membrane permeability and control the release of the active aspirin molecule.

Future research in this area should focus on the synthesis and evaluation of a series of analogues of this compound. By systematically altering the alkyl or aryl substituents on the sulfoxide (B87167) group, it may be possible to fine-tune the lipophilicity and steric hindrance around the ester linkage. This would allow for a more precise control over the rate of enzymatic and chemical hydrolysis, thereby tailoring the drug release profile for specific therapeutic applications.

Furthermore, the principles learned from this compound can be applied to the design of other non-steroidal anti-inflammatory drug (NSAID) prodrugs. The methylsulfinylmethyl moiety could serve as a versatile carrier for other acidic drugs, potentially reducing gastric irritation and improving their therapeutic index. The exploration of dual-release prodrugs, where the carrier group itself possesses therapeutic activity upon cleavage, is another promising avenue for research.

Interactive Table: Potential Modifications for Future Prodrug Design

| Prodrug Moiety Modification | Expected Impact on Drug Delivery | Research Focus |

|---|---|---|

| Varying alkyl chain length on the sulfoxide | Alteration of lipophilicity and enzymatic susceptibility | Optimization of release kinetics |

| Introduction of aromatic rings to the sulfoxide | Enhanced tissue targeting through specific interactions | Site-specific drug delivery |

| Replacement of the sulfoxide with a sulfone | Increased stability and altered metabolic pathway | Modulation of biotransformation |

Elucidation of Novel Biological Interactions and Mechanisms in In Vitro Models

The primary mechanism of action for this compound involves its conversion to aspirin. However, the intricacies of its interaction with biological systems at a cellular and subcellular level remain a fertile ground for investigation. A key study has shown that the hydrolysis of this compound is pH-dependent. nih.gov At a pH above 4, it undergoes neutral hydrolysis to release aspirin. nih.gov Conversely, at a lower pH, the initial cleavage occurs at the o-acetyl group, yielding the corresponding salicylate (B1505791) derivative. nih.gov

Future in vitro studies should aim to elucidate the full spectrum of biological interactions of the intact prodrug and its metabolites. Investigating the potential for the intact prodrug to interact with cellular targets beyond those of aspirin could reveal novel pharmacological activities. For instance, the sulfoxide group might engage in specific interactions with enzymes or receptors, leading to unforeseen biological effects.

Detailed research findings on the in vitro hydrolysis of related aspirin prodrugs have shown that the nature of the promoiety significantly influences the rate and pathway of hydrolysis. For example, methylthiomethyl 2-acetoxybenzoate hydrolyzes through a unimolecular alkyl-oxygen cleavage, a different mechanism compared to its sulfinyl and sulfonyl counterparts. nih.gov This highlights the importance of the sulfur oxidation state in determining the bioconversion pathway.

Development of Advanced Analytical Techniques for Prodrug Metabolism Studies

The study of the metabolism of this compound necessitates the development and application of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for the separation and identification of the parent prodrug and its various metabolites in biological matrices. nih.govwaters.com

Future advancements in this area should focus on the development of highly sensitive and specific LC-MS/MS methods capable of quantifying trace levels of this compound and its biotransformation products, including aspirin, salicylic (B10762653) acid, and the sulfoxide-containing carrier moiety. The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of novel or unexpected metabolites.

Moreover, the implementation of hyphenated techniques such as online solid-phase extraction (SPE) coupled to LC-MS can automate and streamline sample preparation, increasing throughput and reducing analytical variability. The development of chiral separation methods will also be crucial to investigate the potential for stereoselective metabolism of the sulfoxide group, which is a chiral center.

Interactive Table: Advanced Analytical Techniques for Prodrug Metabolism

| Analytical Technique | Application in Prodrug Metabolism Studies | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantification of prodrug and metabolites in biological fluids | High sensitivity and specificity |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of unknown metabolites | Accurate mass measurement |

| Online SPE-LC-MS | Automated sample cleanup and analysis | Increased throughput and reproducibility |

Theoretical Prediction and Validation of Prodrug Biotransformation Pathways

Computational modeling and theoretical prediction offer powerful tools to anticipate the metabolic fate of prodrugs like this compound. In silico models can predict potential sites of metabolism, the likelihood of various biotransformation reactions, and the physicochemical properties of the resulting metabolites. acs.org

Future research should leverage quantum mechanics (QM) and molecular mechanics (MM) calculations to model the hydrolysis of this compound. mdpi.comnih.gov These models can provide insights into the reaction mechanisms at a molecular level, helping to explain the observed pH-dependent hydrolysis pathways. nih.gov By simulating the interaction of the prodrug with key metabolic enzymes, such as esterases and cytochrome P450s, it is possible to predict the primary enzymes responsible for its bioconversion. mdpi.comnih.gov

The validation of these theoretical predictions through in vitro experiments with isolated enzymes and liver microsomes is a critical step. This iterative cycle of prediction and experimental validation will not only refine our understanding of this compound's metabolism but also enhance the predictive power of computational models for future prodrug design. The conversion of sulfoxides to sulfones is a known metabolic pathway for some drugs, and theoretical models could help predict the likelihood of this transformation for this compound.

Q & A

Q. What are the recommended synthetic routes for Methylsulfinylmethyl 2-acetoxybenzoate, and how can reaction efficiency be optimized?

The synthesis typically involves two key steps: (1) esterification of salicylic acid derivatives and (2) introduction of the methylsulfinyl group. For the esterification step, acetic anhydride and salicylic acid can be reacted under acidic catalysis (e.g., concentrated sulfuric acid) . To introduce the sulfinyl group, methanesulfinyl chloride or oxidation of a thioether intermediate (e.g., using hydrogen peroxide) may be employed. Reaction efficiency can be optimized by:

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : For structural confirmation, particularly H and C NMR to verify ester and sulfinyl moieties .

- TLC/HPLC : To assess purity and monitor reaction progress. TLC with chloroform:methanol (7:3) is cost-effective for preliminary analysis .

- Mass spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation .

Q. What storage conditions are critical for maintaining the stability of this compound?

Stability is influenced by:

- Temperature : Store at -20°C in airtight containers to prevent thermal degradation .

- Moisture : Use desiccants to avoid hydrolysis of the ester or sulfinyl groups .

- Light exposure : Protect from UV light, which may degrade sulfinyl moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NMR peaks or crystallographic disorder) require multi-technique validation:

Q. What are the primary degradation pathways of this compound under hydrolytic conditions?

Hydrolysis likely occurs via:

- Ester cleavage : Produces 2-acetoxybenzoic acid and methylsulfinylmethanol.

- Sulfinyl oxidation : Forms sulfone derivatives under strong oxidative conditions. Degradation products can be characterized using LC-MS/MS or GC-MS, with methods optimized for polar metabolites .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Computational tools enable:

- Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Transition state modeling : Simulate reaction pathways for sulfinyl group modifications (e.g., oxidation or substitution) .

- Solvent effects : COSMO-RS models predict solubility and reaction kinetics in different solvents .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Scale-up issues (e.g., exothermic reactions, purification bottlenecks) require:

- Flow chemistry : Continuous reactors improve heat dissipation and yield consistency .

- Green chemistry : Replace toxic catalysts (e.g., sulfuric acid) with immobilized enzymes or ionic liquids .

- Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) reduces trial-and-error approaches .

Methodological Notes

- Safety protocols : Always use fume hoods, protective gloves, and respiratory equipment when handling sulfinyl compounds due to potential irritancy .

- Waste disposal : Degrade reactive intermediates with quenching agents (e.g., sodium bicarbonate) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.